ALX-1393
Overview
Description
- ALX-1393 is a selective inhibitor of GlyT2 (glycine transporter 2).
- It effectively reduces neuronal action potential activity in a concentration-dependent manner by inhibiting spontaneous network activity induced by glycine-mediated tonic currents in spinal cord ventral horn neurons .
- Notably, this compound has demonstrated antinociceptive effects in rat models of acute pain, including thermal, mechanical, and chemical stimuli .
Preparation Methods
- The synthetic routes and reaction conditions for ALX-1393 are not widely documented in the available literature.
- it is essential to note that this compound is a research tool, and its industrial production methods may not be well-established.
Chemical Reactions Analysis
- ALX-1393 is primarily studied for its pharmacological effects, and detailed information on specific chemical reactions is limited.
- It is crucial to recognize that this compound’s primary mode of action lies in its inhibition of GlyT2, leading to increased glycine levels.
Scientific Research Applications
- ALX-1393 has potential applications in various scientific fields:
Neuroscience: As a GlyT2 inhibitor, it contributes to our understanding of glycine neurotransmission and pain modulation.
Pain Management: Its antinociceptive effects make it relevant for pain research.
Drug Development: Researchers explore its use as an analgesic candidate.
Neurological Disorders: Investigating its impact on neurological conditions.
Pharmacology: Studying its interactions with other receptors and pathways.
Mechanism of Action
- ALX-1393 inhibits GlyT2, leading to increased extracellular glycine levels.
- Molecular targets: GlyT2 transporters in the central nervous system.
- Pathways involved: Modulation of glycine-mediated inhibitory neurotransmission.
Comparison with Similar Compounds
- ALX-1393’s uniqueness lies in its selectivity for GlyT2.
- Similar compounds:
GlyT1 Inhibitors: Differentiate from this compound by targeting GlyT1.
Other Pain Modulators: Compare with other analgesics in terms of efficacy and safety.
Properties
IUPAC Name |
(2S)-2-amino-3-[(3-fluorophenyl)-(2-phenylmethoxyphenyl)methoxy]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FNO4/c24-18-10-6-9-17(13-18)22(29-15-20(25)23(26)27)19-11-4-5-12-21(19)28-14-16-7-2-1-3-8-16/h1-13,20,22H,14-15,25H2,(H,26,27)/t20-,22?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADUSZEGHFWRTQS-AIBWNMTMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C(C3=CC(=CC=C3)F)OCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C(C3=CC(=CC=C3)F)OC[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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